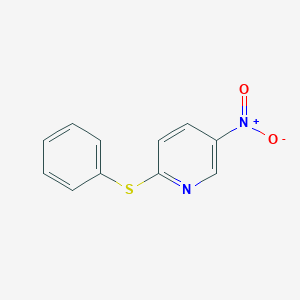

![molecular formula C9H9ClN4S B183480 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 41266-78-8](/img/structure/B183480.png)

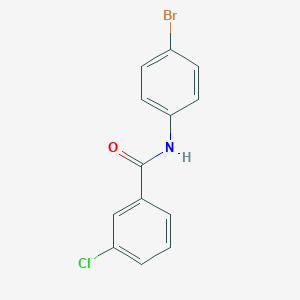

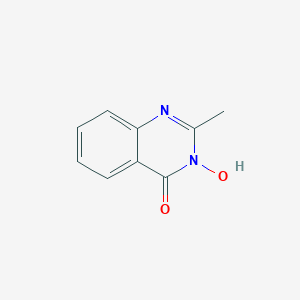

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

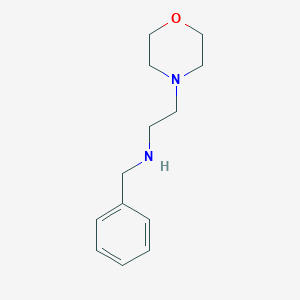

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the CAS Number: 41266-78-8 and a molecular weight of 240.72 . It has a linear formula of C9H9ClN4S .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a study published in Scientific Reports described the synthesis of a similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, in a 92% yield .Molecular Structure Analysis

The 3D structure of this compound has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations were conducted to explore the properties of the compound, free from the influence of the crystal field . The DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical and Chemical Properties Analysis

The compound has a melting point range of 149-151 degrees Celsius . Its InChI Code is 1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) .Scientific Research Applications

Crystal Structure Analysis and Molecular Docking

3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine has been identified as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Detailed structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) calculations, revealed significant insights into the molecule's crystal structure, conformation, and electronic properties. This compound showed potential for further drug design endeavors, particularly in the binding interactions at the 11β-HSD1 active site (Al-Wahaibi et al., 2019).

Fungicidal Activity

A series of substituted 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine derivatives were synthesized and tested for their fungicidal activity against various plant pathogens. Several compounds demonstrated strong in vitro and in vivo activity, with compounds like 8b, 8h, and 8i exhibiting broad-spectrum fungicidal properties. These findings highlight the potential of these compounds as promising candidates for fungicidal applications, with some showing superior efficacy against rice blast compared to phenazine-1-carboxylic acid (PCA) (Li et al., 2020).

Photophysicochemical Properties for PDT

Novel metal-free and metallo phthalocyanines containing 1,2,4-triazole groups connected to the phthalocyanine ring by an S-bridge were synthesized and characterized. These compounds were evaluated for their photophysical and photochemical properties to determine their usability as photosensitizers for photodynamic therapy (PDT) applications. The study highlighted the potential of these phthalocyanines in PDT, an essential area in medical treatment (Mısır et al., 2021).

Antimicrobial Activities

Various derivatives of 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine were synthesized and evaluated for their antibacterial and antifungal activity. The synthesized compounds showed significant activity against S. aureus (gram-positive) and E.coli (gram-negative) bacteria, as well as A. niger fungi. These findings underscore the potential of these compounds in developing new antibacterial and antifungal agents (Hussain et al., 2008).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, a similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . Molecular docking experiments revealed important intermolecular interactions between the compound and 11β-HSD1 .

Safety and Hazards

Future Directions

The compound and its derivatives may be considered for further drug design endeavors . The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices . Several adamantane-based drugs are currently used as efficient antiviral, anti-TB, and anticancer agents .

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBMSTGDFPBEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NNC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353305 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41266-78-8 |

Source

|

| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)